molecular formula C15H13ClFNO3S B2631380 N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 898405-69-1

N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No. B2631380
CAS RN: 898405-69-1
M. Wt: 341.78
InChI Key: XCZREPUJPRQLIO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.

Scientific Research Applications

Fuel Cell Applications

A study focused on the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups demonstrates the relevance of similar compounds in the development of materials for fuel-cell applications. These materials, synthesized using components like bis(4-fluorophenyl)sulfone, showed promising characteristics such as high proton conductivity and mechanical properties, suggesting their utility in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Photophysical Properties

Research into the photophysical properties of sulfonamide derivatives, including those with 4-chlorophenyl and 4-fluorophenyl groups, highlights the fluorescence properties of these compounds. Such studies are crucial for understanding how these properties can be applied in biological, chemical, and material science fields (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

Anticancer and Antiviral Activities

The synthesis and evaluation of anticancer and antiviral activities of derivatives of N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide provide insights into their potential therapeutic applications. Studies have found that certain derivatives exhibit significant cytotoxic activities against various human cancer cell lines, indicating their potential as anticancer agents (Kleczewska et al., 2019). Additionally, the synthesis of sulfonamide derivatives with antiviral properties against tobacco mosaic virus suggests their potential in treating viral infections (Chen et al., 2010).

Crystal Structure Analysis

Crystal structure analysis of compounds related to this compound, such as N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, provides fundamental insights into their molecular configuration, which is crucial for designing drugs and materials with desired properties (Ismail & Yamin, 2009).

Environmental Remediation

Research into the sonochemical degradation of aromatic organic pollutants, including fluorophenols, demonstrates the environmental applications of such compounds in water treatment and pollution remediation. These studies indicate the efficacy of ultrasound in breaking down toxic compounds into less harmful substances, offering a potential method for cleaning contaminated water sources (Goskonda, Catallo, & Junk, 2002).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3S/c16-11-1-5-13(6-2-11)18-15(19)9-10-22(20,21)14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZREPUJPRQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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